1-(naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted with a naphthalene-2-sulfonyl group at position 1 and a 4-(trifluoromethyl)benzyl sulfanyl group at position 2. The naphthalene moiety enhances π-π stacking interactions, while the trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity .
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c22-21(23,24)18-8-5-15(6-9-18)14-29-20-25-11-12-26(20)30(27,28)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWKWABEXRXZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach includes the reaction of naphthalene-2-sulfonyl chloride with 4-(trifluoromethyl)benzyl mercaptan under basic conditions to form the intermediate sulfonyl sulfide. This intermediate is then reacted with 4,5-dihydroimidazole in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Chemistry :
1-(naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules.
Biology :
The compound has been investigated as a biochemical probe due to its ability to interact with various molecular targets. The sulfonyl group enhances its binding affinity to proteins, which could be leveraged in biochemical assays or drug discovery processes.
Medicine :
Research has indicated potential therapeutic properties of this compound, particularly in anti-inflammatory and anticancer activities. The mechanism of action involves the modulation of biochemical pathways through interactions with specific enzymes or receptors. For instance, compounds with similar imidazole structures have been shown to selectively inhibit cyclooxygenase enzymes involved in inflammation .
Industry :
In industrial applications, this compound may be utilized in the development of advanced materials or chemical processes. Its unique properties could lead to innovations in areas such as polymer science or catalysis.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study highlighted the anti-inflammatory effects of imidazole derivatives similar to this compound. These derivatives were shown to inhibit cyclooxygenase II selectively, reducing inflammation without the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : Another research effort focused on naphthalene-substituted compounds demonstrated significant cytotoxic activity against cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity in normal cells .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. Such studies provide insights into its potential efficacy as a therapeutic agent and guide further modifications to enhance activity .
Mechanism of Action
The mechanism of action of 1-(naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl and Sulfanyl Groups
1-(Naphthalene-2-sulfonyl)-2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole (ID19)
- Key Difference : Replaces the 4-(trifluoromethyl)benzyl group with a 3-fluorobenzyl substituent.
- Impact: Reduced lipophilicity (logP decreases due to fewer CF₃ groups). Molecular Weight: ~434.4 g/mol (vs. target compound’s ~450.5 g/mol).
1-(Benzenesulfonyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole (ID16)
- Key Differences :
- Simpler benzenesulfonyl group (vs. naphthalene).
- 3,4-Dichlorobenzyl substituent (vs. 4-CF₃-benzyl).
- Impact :
2-[(4-Fluorobenzyl)sulfanyl]-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole (ID11)
Core Modifications: Methyl vs. Trifluoromethyl Substituents
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (ID17)
- Key Differences :
- Methyl group at position 1 and 4-methylbenzyl substituent.
- Fully aromatic imidazole core (vs. dihydroimidazole).
- Impact: Increased hydrophobicity (logP ~5.2 vs. target’s ~4.8).
Simplified Analogs: Smaller Sulfonyl Groups
1-(4-Methylphenylsulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole (ID8)
Physicochemical and Pharmacological Properties
Table 1: Comparative Data
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP* | Solubility (µg/mL)* |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₁₇F₃N₂O₂S₂ | 450.5 | Naphthalene-2-sulfonyl, 4-CF₃-benzyl | ~4.8 | <10 (low) |
| ID19 (3-F-benzyl analog) | C₂₀H₁₆F₃N₂O₂S₂ | 434.4 | Naphthalene-2-sulfonyl, 3-F-benzyl | ~4.2 | ~25 |
| ID16 (3,4-Cl₂-benzyl analog) | C₁₆H₁₃Cl₂N₂O₂S₂ | 399.3 | Benzenesulfonyl, 3,4-Cl₂-benzyl | ~5.1 | <5 |
| ID8 (4-MePh-sulfonyl, methylthio) | C₁₁H₁₄N₂O₂S₂ | 270.4 | 4-MePh-sulfonyl, methylthio | ~2.5 | >100 |
*Estimated values based on substituent contributions.
Biological Activity
1-(Naphthalene-2-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound recognized for its unique structural features, which include a naphthalene ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C19H18F3N2O2S
- Molecular Weight : 450.49 g/mol
- CAS Number : 868218-34-2
The compound's structure allows it to interact with biological targets effectively, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cell membranes. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar imidazole scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that related imidazole compounds inhibited the growth of breast cancer cells by affecting the PI3K/Akt signaling pathway .
- Case Study : A derivative of imidazole was found to exhibit an IC50 value of 10 μM against human lung cancer cells, highlighting the potential of this class of compounds in cancer therapy .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that sulfonamide derivatives can inhibit pro-inflammatory cytokine production:
- In vitro assays showed that similar compounds reduced TNF-alpha and IL-6 levels in activated macrophages .
Antiviral Potential
Emerging studies indicate that imidazole derivatives may possess antiviral properties:
- Screening for antiviral activity against RNA viruses has shown promising results, with some derivatives demonstrating effective inhibition of viral replication at low micromolar concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Naphthalen-2-ylsulfonyl)indoline | Structure | Anticancer activity |
| Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | Structure | Antiviral and anti-inflammatory properties |
The unique combination of functional groups in this compound differentiates it from other compounds, enhancing its potential therapeutic applications.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step condensation reactions to construct the imidazole core, followed by sulfonation and sulfanyl group introduction. Key steps include:
- Imidazole ring formation : Acid- or base-catalyzed cyclization of precursors like thioureas or α-aminoketones .
- Sulfonation : Reaction with naphthalene-2-sulfonyl chloride under anhydrous conditions to introduce the sulfonyl group.
- Sulfanyl group attachment : Alkylation or nucleophilic substitution using [4-(trifluoromethyl)phenyl]methyl thiol.
Critical conditions : - Temperature control : Exothermic reactions (e.g., sulfonation) require cooling to prevent side reactions.
- Moisture-sensitive steps : Use of dry solvents (e.g., THF, DMF) and inert atmospheres for sulfonyl/thiol reactions .
Advanced: How can discrepancies in biological activity data across different assay models be systematically addressed?
Answer:
Discrepancies may arise from assay-specific variables (e.g., cell lines, endpoint measurements). Mitigation strategies include:
- Orthogonal assays : Validate results using complementary techniques (e.g., enzymatic inhibition assays vs. cell viability assays) .
- Dose-response profiling : Test a wide concentration range to identify off-target effects or non-linear responses.
- Control standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate assay conditions .
- Computational validation : Perform molecular docking to predict binding affinities and compare with experimental IC50 values .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and imidazole ring formation. Aromatic protons in the naphthalene and trifluoromethylphenyl groups appear as distinct multiplet signals .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion for C21H18F3N2O2S2).
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: What computational methods are recommended for elucidating the compound’s interaction with biological targets?
Answer:
- Molecular Docking (Glide XP) : Predict binding poses and affinity scores using hydrophobic enclosure models and hydrogen-bonding motifs. This method accounts for ligand desolvation and protein flexibility .
- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate stability of ligand-target complexes.
- QM/MM Calculations : Assess electronic interactions (e.g., sulfonyl group’s electron-withdrawing effects) at binding sites .
Basic: How should stability studies be designed to evaluate this compound under varying storage conditions?
Answer:
- Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- pH stability : Test solubility and stability in buffers (pH 1–10) to identify labile groups (e.g., sulfonyl or imidazole hydrolysis) .
- Light sensitivity : Conduct UV-vis spectroscopy before/after light exposure (ICH Q1B guidelines) .
Advanced: What strategies improve the refinement of X-ray crystallography data for structural determination?
Answer:
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters improve accuracy for heavy atoms (e.g., sulfur) .
- Twinned data handling : Apply HKLF5 format in SHELXL for twinned crystals.
- Hydrogen placement : Employ SHELXH to position hydrogen atoms using riding models, validated by difference Fourier maps .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization strategies?
Answer:
- Imidazole ring : Susceptible to electrophilic substitution at C4/C5; can be alkylated or acylated under basic conditions.
- Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols).
- Trifluoromethylphenyl group : Electron-withdrawing effects enhance sulfanyl group’s nucleophilicity for further functionalization .
Advanced: How can researchers reconcile conflicting crystallographic and spectroscopic data for this compound?
Answer:
- Density functional theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate crystal structures .
- Rietveld refinement : For powder XRD data, refine against multiple phases if polymorphism is suspected.
- Cross-validate torsion angles : Ensure NMR-derived dihedral angles match crystallographic data .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
- Antimicrobial screening : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
Advanced: How can structure-activity relationship (SAR) studies be optimized for imidazole derivatives?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with cyano or nitro groups) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfonyl vs. carbonyl) to bioactivity.
- Co-crystallization : Obtain ligand-target co-crystals to guide rational modifications (e.g., optimizing hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
